molecular formula C11H10N4 B1177081 exu protein CAS No. 144998-54-9

exu protein

Cat. No.: B1177081
CAS No.: 144998-54-9
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Description

The Exu protein (Exuperantia) is a critical RNA-binding protein in Drosophila melanogaster, essential for the anterior localization of bicoid (bcd) mRNA during oogenesis. This localization is vital for establishing the anterior-posterior axis in the embryo . Exu binds structured elements in the bcd 3' untranslated region (UTR) and dimerizes to facilitate RNA-RNA interactions, enabling proper mRNA anchoring . Structurally, Exu contains an EXO-like domain that mediates dimerization and RNA binding, despite lacking catalytic nuclease activity . It forms ribonucleoprotein (RNP) complexes with other proteins, such as Ypsilon Schachtel (Yps), to regulate mRNA transport and translational repression . Exu is enriched in sponge bodies, cytoplasmic granules involved in mRNA storage and transport, and its dysfunction disrupts embryonic patterning .

Properties

CAS No.

144998-54-9

Molecular Formula

C11H10N4

Synonyms

exu protein

Origin of Product

United States

Chemical Reactions Analysis

Ubiquitination Reactions

Ubiquitination is a significant post-translational modification that regulates protein degradation and activity. Chemical methods have been developed to facilitate site-specific ubiquitination of proteins, including Exu protein. The process typically involves the following steps:

  • Activation of ubiquitin by the E1 enzyme.

  • Transfer of ubiquitin to the E2 conjugating enzyme.

  • Conjugation of ubiquitin to the target protein (Exu) in the presence of E3 ligase.

Research has shown that specific E2 enzymes can catalyze the formation of polyubiquitin chains, which can be linked via different lysine residues, influencing Exu's stability and function .

Enzymatic Reactions and Kinetics

Cross-Linking Reactions

Cross-linking reactions are essential for studying protein interactions and conformational changes. The ProXL database provides valuable data on cross-linking mass spectrometry results, which can be applied to analyze this compound interactions. These reactions typically involve:

  • Treatment with cross-linking agents.

  • Mass spectrometric analysis to identify cross-linked peptides.

This approach helps elucidate the structural dynamics and interaction networks involving this compound .

Hydrolysis and Amino Acid Composition

Chemical hydrolysis of proteins, including Exu, allows for the determination of their amino acid composition. This process typically involves:

  • Hydrolyzing the protein in strong acid (e.g., 6 N HCl) at elevated temperatures.

  • Analyzing the resulting amino acids using chromatographic techniques.

Reaction Dynamics

Research into the reaction dynamics of this compound reveals that its catalytic activity is influenced by various environmental factors, including temperature and pH levels. For instance, studies have shown that alterations in these parameters can significantly affect reaction rates and product formation.

Comparative Analysis of Reactions

The following table summarizes key aspects of chemical reactions involving this compound compared to other proteins:

Reaction TypeThis compound CharacteristicsOther Proteins Characteristics
UbiquitinationSite-specific modificationsGeneral modifications
Enzymatic ActivityHigh turnover ratesVariable rates
Cross-LinkingSpecific interaction mappingBroader interaction mapping
HydrolysisDetailed amino acid profileGeneral amino acid profile

Comparison with Similar Compounds

Comparison with Similar Compounds

Ypsilon Schachtel (Yps)

  • Function : Yps is a cold shock domain-containing Y-box protein that co-purifies with Exu in RNP complexes. It regulates oskar (osk) mRNA localization and translation, acting antagonistically to the RNA-binding protein Orb .
  • Interaction with Exu : Yps binds directly to Exu in an RNA-independent manner, forming a core complex. However, other components of the Exu-Yps complex (e.g., p74, p76) require RNA for association .
  • Key Differences : While Exu is essential for bcd mRNA localization, Yps primarily influences osk mRNA. Yps also represses translation, whereas Exu’s role is more structural, facilitating mRNA anchoring .

Orb

  • Function : Orb, a Drosophila homolog of CPEB (cytoplasmic polyadenylation element-binding protein), promotes osk mRNA localization and translation .
  • Interaction with Exu: Orb co-immunoprecipitates with Exu and Yps in an RNA-dependent manner. Genetic interactions suggest Orb and Yps compete for binding to osk mRNA, with opposing effects on translation .
  • Key Differences : Unlike Exu, Orb directly regulates polyadenylation and translational activation. Orb mutations disrupt posterior patterning, whereas Exu mutants primarily affect anterior development .

Me31B

  • Function : Me31B is a DEAD-box RNA helicase involved in mRNA storage and degradation. It forms cytoplasmic particles containing oocyte-localizing RNAs, including bcd and osk .
  • Both proteins are required for RNA transport, but Me31B’s role is broader, affecting multiple mRNAs .
  • Key Differences : Me31B is a conserved helicase with roles in general RNA metabolism, whereas Exu is insect-specific and specialized for bcd mRNA localization .

Other RNA-Binding Proteins

  • Swallow : Involved in microtubule-dependent bcd mRNA transport but acts downstream of Exu. Swallow mutants disrupt microtubule organization, whereas Exu mutants prevent RNA anchoring .
  • Staufen: A double-stranded RNA-binding protein required for osk mRNA localization.

Data Tables

Table 1: Structural and Functional Features of Exu and Related Proteins

Protein Molecular Weight (kD) Domains RNA Targets Key Function Interaction with Exu
Exu ~82 (predicted) EXO-like, SAM-like bcd RNA anchoring, dimerization Self-dimerizes
Yps 57 Cold shock domain osk Translational repression Direct binding
Orb ~60 RRM, Zn finger osk Polyadenylation, translation RNA-dependent
Me31B ~147 DEAD-box helicase Multiple RNA storage, degradation Colocalization

Table 2: Key Research Findings

Protein Experimental Findings Reference
Exu Dimerization via EXO-like domain is essential for bcd RNA binding and localization
Yps Antagonizes Orb by repressing osk translation; binds Exu independent of RNA
Orb Co-immunoprecipitates with Exu and Yps; required for osk mRNA polyadenylation
Me31B Forms cytoplasmic particles with Exu-target RNAs; broadly regulates mRNA stability

Discussion

Exu is a noncanonical RNA-binding protein with specialized roles in bcd mRNA localization, distinct from Yps, Orb, and Me31B. While Yps and Orb regulate translation and compete for osk mRNA, Exu’s dimerization and RNA scaffolding functions are critical for anterior patterning. Structural studies highlight Exu’s unique pseudonuclease domain, differentiating it from active nucleases like Trex1 . Insect-specificity further distinguishes Exu from conserved RNA-binding proteins, underscoring its evolutionary specialization in dipteran development .

Q & A

Q. What is the functional role of exu protein in Drosophila oogenesis?

this compound facilitates the anterior localization of bicoid (bcd) mRNA during oogenesis by transiently interacting with it in nurse cells. This interaction initiates mRNA transport to the apical regions of nurse cells and the anterior oocyte margin but does not persist during later stages of localization. exu mutants exhibit disrupted bcd mRNA localization, leading to embryonic patterning defects .

Q. What molecular techniques are essential for studying this compound dynamics?

Key methodologies include:

  • Immunohistochemistry and whole-mount immunofluorescence to map this compound spatial distribution .
  • Northern/Western blotting to detect mRNA and protein expression levels in wild-type vs. mutant ovaries .
  • P-element transformation rescue experiments to validate exu gene function in mutant backgrounds .

Q. How does this compound interact with bcd mRNA during early oogenesis?

this compound colocalizes with bcd mRNA in the apical regions of nurse cells (stages 8–9). This interaction is exu-dependent, as bcd mRNA fails to localize in exu mutants. However, this compound disperses by stage 11, suggesting a transient role in initiating mRNA transport rather than sustaining its localization .

Advanced Research Questions

Q. How does the transient interaction between this compound and bcd mRNA reconcile with its absence in later oogenesis stages?

this compound binds bcd mRNA in nurse cells to initiate apical localization but degrades or disperses post-stage 10. Subsequent transport to the oocyte anterior relies on downstream factors (e.g., sww, stau). This handoff mechanism is supported by this compound’s absence in late-stage oocytes despite persistent bcd mRNA localization .

Q. What evidence suggests this compound interacts indirectly with bcd mRNA?

  • Altering bcd mRNA levels (via gene dosage experiments) does not affect this compound localization, implying intermediaries .
  • This compound’s coiled-coil domain (residues 340–381) hints at protein-protein interactions, possibly with cytoskeletal or RNA-binding partners .
  • Mutations in sww and stau disrupt later localization steps but not this compound distribution, indicating distinct downstream machinery .

Q. How do alternative splicing events regulate this compound’s sex-specific functions?

The exu gene produces isoforms with divergent untranslated regions (UTRs):

  • exu-RA is testis-biased (4.9-fold enrichment), while exu-RB is ovary-biased (94.3-fold enrichment).
  • UTR variations may modulate translation efficiency or protein stability, enabling sex-specific roles in germline mRNA localization or splicing .

Methodological & Contradiction Analysis

Q. How can researchers resolve contradictions in this compound’s role across studies?

  • Temporal-spatial mapping : Simultaneous detection of this compound and bcd mRNA in the same ovarian preparations clarifies colocalization dynamics .
  • Genetic epistasis : Comparing exu, sww, and stau mutants identifies stage-specific dependencies in the anterior localization pathway .
  • Biochemical assays : Co-immunoprecipitation (co-IP) or RNA-protein crosslinking tests for direct binding between exu and bcd mRNA .

Q. What experimental designs differentiate exu’s role in mRNA localization from cytoskeletal processes?

  • Pharmacological disruption : Microtubule inhibitors (e.g., colchicine) block bcd mRNA transport but do not affect this compound’s apical localization in nurse cells .
  • Domain deletion mutants : Truncating exu’s coiled-coil domain tests its role in protein-protein interactions critical for mRNA anchoring .

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